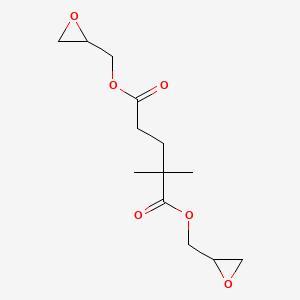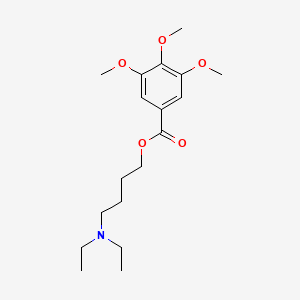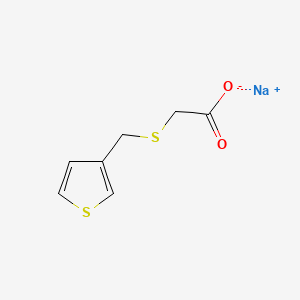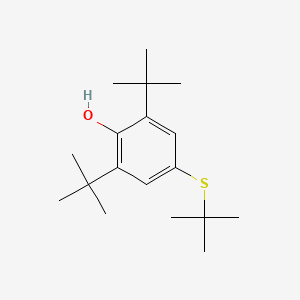![molecular formula C20H16ClNO4 B14685719 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- CAS No. 24727-41-1](/img/structure/B14685719.png)
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and various functional groups that contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a methyl group attached to the naphthalene ring using strong oxidizing agents like potassium permanganate.
Attachment of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where a halogenated naphthalene derivative reacts with an amine.
Formation of the Ether Linkage: The ether linkage can be formed by reacting the amino-naphthalene derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and the amino group, leading to the formation of quinones and nitroso derivatives, respectively.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or the nitro group, converting it to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the naphthalene ring are replaced by other groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation Products: Quinones, nitroso derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated naphthalenes, alkylated naphthalenes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative with a carboxylic acid group attached to the naphthalene ring.
4-Chlorophenylacetic acid: Contains a chlorophenyl group similar to the target compound but lacks the naphthalene core.
Naphthalene-1-carboxylic acid: Another naphthalene derivative with the carboxylic acid group in a different position.
Uniqueness
2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]- is unique due to the combination of its functional groups and the naphthalene core This unique structure imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
Propiedades
Número CAS |
24727-41-1 |
|---|---|
Fórmula molecular |
C20H16ClNO4 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
3-[2-[(4-chlorophenyl)methylamino]-2-oxoethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H16ClNO4/c21-16-7-5-13(6-8-16)11-22-19(23)12-26-18-10-15-4-2-1-3-14(15)9-17(18)20(24)25/h1-10H,11-12H2,(H,22,23)(H,24,25) |
Clave InChI |
DYZBVCBUOZMEDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(=O)NCC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





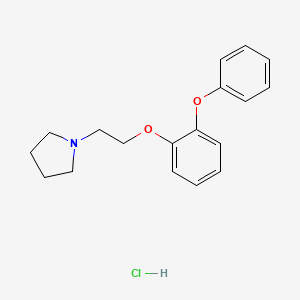
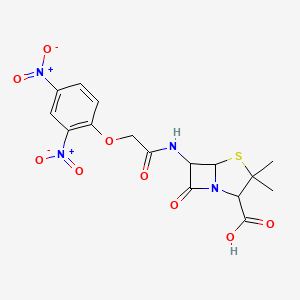

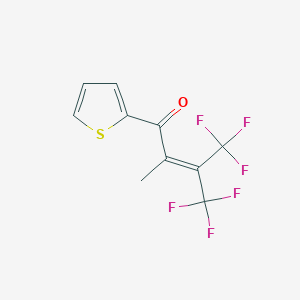
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
